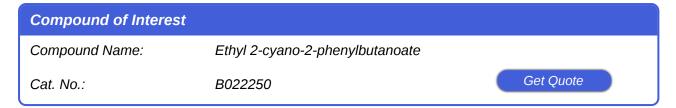


A Comparative Guide to the Characterization of Ethyl 2-cyano-2-phenylbutanoate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the identity of **Ethyl 2-cyano-2-phenylbutanoate** and its derivatives. Below, you will find detailed experimental protocols, comparative data, and visualizations to aid in the characterization of this important class of compounds.

Introduction to Ethyl 2-cyano-2-phenylbutanoate Derivatives

Ethyl 2-cyano-2-phenylbutanoate and its analogues are versatile intermediates in organic synthesis, finding applications in the development of various pharmaceutical agents. Accurate identification and characterization of these compounds are crucial for ensuring the quality, efficacy, and safety of the final products. This guide outlines the key analytical methodologies for their structural elucidation and purity assessment.

Comparative Physicochemical Data

A summary of key physicochemical properties for **Ethyl 2-cyano-2-phenylbutanoate** and a representative derivative is presented below. This data is essential for initial characterization and for setting up appropriate analytical methods.



Property	Ethyl 2-cyano-2- phenylbutanoate	Ethyl 2-cyano-4-oxo-4- phenylbutanoate
Molecular Formula	C13H15NO2	C13H13NO3
Molecular Weight	217.27 g/mol [1]	231.25 g/mol [2]
CAS Number	718-71-8[1]	22984-74-3[2]
Appearance	Low Melting Solid	Not specified

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous identification of **Ethyl 2-cyano-2-phenylbutanoate** derivatives. Below is a comparative summary of expected spectroscopic data. Note: Specific data for a wide range of derivatives is not readily available in the public domain; therefore, representative data and data from closely related structures are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Derivative	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (Illustrative Example)	7.68-7.60 (5H, m), 4.67 (2H, s), 4.22 (2H, q, J = 7.1 Hz), 1.24 (3H, t, J = 7.2 Hz)[3]	161.3, 153.3, 132.9, 131.7, 129.9 (2C), 125.6 (2C), 63.3, 59.5, 13.9[3]
Ethyl (Z)-3-(2- methoxyphenyl)but-2-enoate (Illustrative Example)	7.28-7.24 (m, 1H), 7.01 (dd, J=7.5, 1.8 Hz, 1H), 6.95-6.91 (m, 1H), 6.89 (d, J=8.3 Hz, 1H), 5.95-5.94 (m, 1H), 4.00-3.93 (m, 2H), 3.79 (s, 3H), 2.14 (dd, J=1.5, 0.7 Hz, 3H), 1.04 (td, J=7.1, 0.7 Hz, 3H)[4]	165.8, 155.5, 153.3, 130.5, 128.8, 128.1, 120.4, 119.0, 110.8, 59.6, 55.6, 26.2, 14.1[4]

Mass Spectrometry (MS)



Derivative	Ionization Mode	Key Fragment Ions (m/z)
Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (Illustrative Example)	Electrospray (ES+)	297 (M+H) ⁺ [3]
Ethyl Methanoate (Illustrative Fragmentation)	Electron Ionization (EI)	Molecular Ion, [M-H]+, [M-CH2CH3]+, [M-OCH2CH3]+, [COOCH2CH3]+, [CH2CH3]+[5]

Infrared (IR) Spectroscopy

| Derivative | Key IR Absorptions (cm⁻¹) | |---|---| | Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (Illustrative Example) | 3000, 1736 (C=O, ester), 1341, 1251, 1160, 1015, 765, 655[3] | | Ethyl (Z)-3-(2-methoxyphenyl)but-2-enoate (Illustrative Example) | 3028, 2951, 1750, 1722 (C=O, ester), 1333, 1181, 752, 690[4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the number and connectivity of protons and carbons.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.



- Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
- Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).[3]
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
 - Reference the spectrum to the solvent peak (CDCl₃ at 77.2 ppm).[3]
- Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure. Use the ¹³C NMR spectrum to identify the number of unique carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source.

Protocol:

- Sample Preparation:
 - ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/mL.
 - EI: For volatile compounds, direct injection or GC-MS can be used.
- Data Acquisition:
 - Acquire the mass spectrum in the appropriate mass range.
 - For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.



• Data Analysis: Identify the molecular ion peak (e.g., [M+H]+, [M+Na]+ for ESI). Analyze the fragmentation pattern to confirm the presence of key structural motifs.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and separate it from related impurities.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

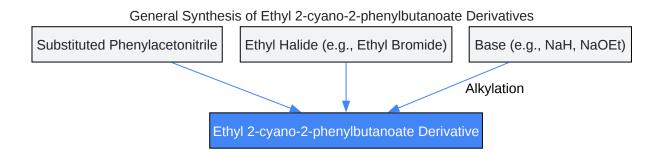
Protocol:

- Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 50:50 v/v), often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[6][7]
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μm syringe filter.
- Chromatographic Conditions:
 - Column: C18, 5 μm, 4.6 x 150 mm.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Detection: UV at 225 nm or another appropriate wavelength based on the compound's UV spectrum.[8]
 - Column Temperature: 30 °C.[8]
- Data Analysis: Determine the retention time of the main peak. Calculate the percentage purity based on the peak area of the main component relative to the total peak area of all components.

Visualizing Workflows and Relationships General Synthesis Workflow



The following diagram illustrates a generalized synthetic pathway for **Ethyl 2-cyano-2-phenylbutanoate** derivatives.

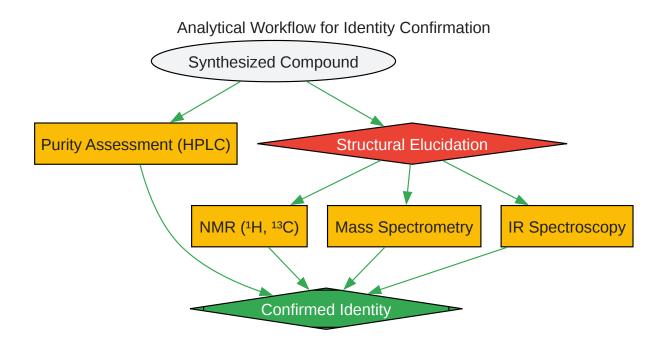


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Caption: A simplified representation of a common synthetic route.

Analytical Workflow for Identity Confirmation

This diagram outlines the logical flow of experiments to confirm the identity of a synthesized derivative.





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Caption: A logical flow for confirming the identity of a target compound.

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